[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid
Description
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridine scaffold. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and material science. The compound is synthesized via cyclization reactions, often employing polyphosphoric acid (PPA) as a catalyst under controlled thermal conditions (130–140°C) . Key derivatives, such as brominated or methoxy-substituted analogs, are prepared by modifying precursor aryl amines or esters, followed by purification via column chromatography .
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11) |
InChI Key |
VUIWJVPSHQMSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under suitable conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield oxazole oxides, while substitution could introduce various functional groups into the molecule .
Scientific Research Applications
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound with a variety of applications, particularly in medicinal chemistry, due to its distinct structural features. It consists of fused oxazole and pyridine rings, which contribute to its chemical properties and potential therapeutic uses.
Scientific Research Applications
Pharmaceutical Development :
- This compound can act as a lead compound in the development of new drugs that target infections or other diseases due to its biological activities. Because of these biological activities, it is a candidate for pharmacological exploration.
Applications in Chemistry :
- It serves as a building block in the synthesis of complex molecules.
- It is a key component in creating pharmacologically active molecules.
Interaction and Binding Affinity Studies :
- Interaction studies focus on its binding affinity with biological targets.
- Research methodologies include molecular modeling and spectroscopic techniques.
- These studies help in understanding the mechanism of action and optimizing the compound for therapeutic use.
Antimicrobial Activity :
- The compound shows significant antimicrobial properties.
- It has demonstrated activity against Gram-positive and Gram-negative bacteria.
- For example, it has a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, 25 µg/mL against Escherichia coli, and 50 µg/mL against Pseudomonas aeruginosa.
- This suggests it could be a lead structure for developing new antibiotics.
Enzyme Inhibition :
- The compound can act as an inhibitor of various enzymes and receptors, thereby modulating biological pathways.
- It may inhibit kinase activity by binding to the ATP-binding site, which affects signal transduction pathways.
Comparison with Similar Compounds :
- This compound is unique due to its specific ring fusion and the presence of both oxazole and pyridine rings.
- This structure gives it unique chemical reactivity and biological activity, making it a valuable compound in various research fields.
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is synthesized in moderate yields (40–60%) using PPA, while benzoimidazo pyridine derivatives achieve higher yields (65–75%) via one-pot multicomponent reactions .
- Functionalization : Brominated derivatives (e.g., 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine) require specialized coupling reactions, contrasting with the straightforward cyclization of the parent compound .
- Side Reactions: Isoxazoloquinolines (e.g., 3-Arylisoxazolo[5,4-b]quinolin-4(9H)-one) face competing pathways like Beckmann rearrangements, reducing yields compared to oxazolo analogs .
Pharmacological and Application Comparisons
Key Observations :
- Therapeutic Potential: Benzoimidazo pyridine derivatives exhibit pronounced anticancer activity, with studies showing inhibition of tumor cell lines (e.g., IC₅₀ values < 10 μM) . In contrast, oxazolo[4,5-c]pyridines are primarily utilized as intermediates for kinase-targeted drug discovery .
Physicochemical Properties
Table 3: Physicochemical Data
Biological Activity
Overview
[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both oxazole and pyridine rings, which contribute to its unique chemical properties and potential therapeutic applications. Recent studies have indicated its promising roles in antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by the fusion of an oxazole ring with a pyridine ring, which enhances its reactivity and biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a valuable candidate for drug development.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell receptors. For example, it has shown effectiveness against influenza virus strains in vitro, with IC50 values in the low micromolar range .
Anticancer Activity
In terms of anticancer potential, this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against human leukemia (K562) and breast cancer (MCF7) cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| MCF7 | 20 |
These results indicate that the compound could be a promising candidate for further development in cancer therapeutics .
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases. By binding to ATP-binding sites on these enzymes, the compound disrupts signaling pathways critical for cancer cell growth and survival.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study conducted by Ali et al. demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard antibiotics. The derivatives were tested against multiple strains of bacteria and showed improved potency due to structural modifications.
- Anticancer Screening : In a screening conducted by the National Cancer Institute on various derivatives of this compound, several were found to exhibit moderate to high levels of cytotoxicity across a panel of human cancer cell lines. Notably, modifications at the carboxylic acid position significantly influenced activity levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
